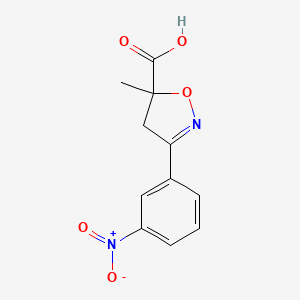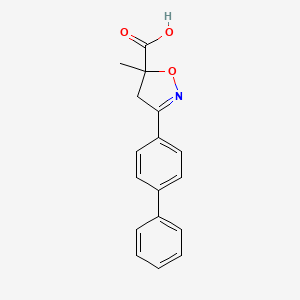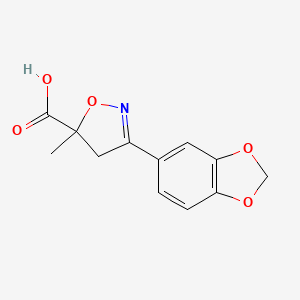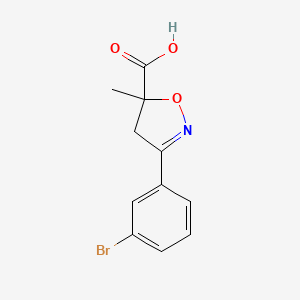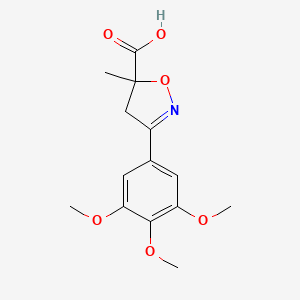![molecular formula C18H17NO4 B6350191 3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326810-51-8](/img/structure/B6350191.png)
3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a benzyloxy group attached to a phenyl ring, a methyl group, and a carboxylic acid group attached to a 1,2-oxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2-oxazole ring, the introduction of the methyl and carboxylic acid groups, and the attachment of the benzyloxy-substituted phenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2-oxazole ring is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), which can contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The oxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound’s solubility would be influenced by the polar carboxylic acid group and the less polar benzyloxy-substituted phenyl group .Wissenschaftliche Forschungsanwendungen
3-BOMe-5-O-COOH has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes and has been studied for its potential applications in catalysis and as a reagent. It has also been used as a catalyst in the synthesis of organic compounds and as a reagent in the synthesis of peptides. In addition, it has been used in the synthesis of polymers materials, and has been studied for its potential applications in drug delivery.
Wirkmechanismus
The mechanism of action of 3-BOMe-5-O-COOH is not fully understood, however, it is believed to act as a ligand and a catalyst in various synthetic and research applications. As a ligand, it is believed to interact with metal ions and form complexes that are capable of catalyzing various reactions. As a catalyst, it is believed to promote the formation of organic compounds through the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BOMe-5-O-COOH have not been extensively studied. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. In addition, it has been shown to have no significant effect on the activity of enzymes or the activity of cells in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-BOMe-5-O-COOH in laboratory experiments include its low cost, its versatility, and its ability to act as a ligand and a catalyst. Its low cost makes it an attractive choice for researchers on a budget. Its versatility allows it to be used in a variety of applications, including the synthesis of metal complexes, the synthesis of organic compounds, and the synthesis of peptides. Its ability to act as a ligand and a catalyst makes it a useful tool for researchers.
The limitations of using 3-BOMe-5-O-COOH in laboratory experiments include its low solubility in water and its lack of toxicity. Its low solubility in water makes it difficult to use in certain applications, such as the synthesis of peptides. Its lack of toxicity makes it a safer choice for researchers, however, it also limits its use in certain applications, such as drug delivery.
Zukünftige Richtungen
The future directions of 3-BOMe-5-O-COOH include its potential applications in drug delivery, the synthesis of polymers materials, and the development of new catalysts. Its potential applications in drug delivery could lead to the development of new drug delivery systems that are more efficient and less toxic than current systems. Its potential applications in the synthesis of polymers materials could lead to the development of new materials with improved properties. Finally, its potential applications in the development of new catalysts could lead to the development of catalysts that are more efficient and less expensive than current catalysts.
Synthesemethoden
3-BOMe-5-O-COOH can be synthesized using various methods. The most common method is the reaction of 4-benzyloxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction produces a product that is then purified and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR). Other methods of synthesis include the reaction of 4-benzyloxybenzaldehyde with an alkyl halide in the presence of sodium hydroxide, or the reaction of 4-benzyloxybenzaldehyde with an aldehyde in the presence of an acid catalyst.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-3-(4-phenylmethoxyphenyl)-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-18(17(20)21)11-16(19-23-18)14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMKRMBBUSNTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

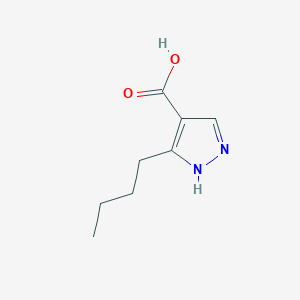
![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)
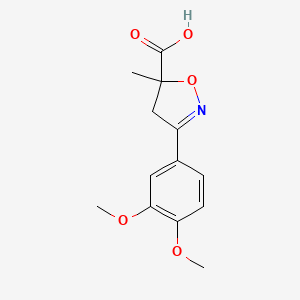
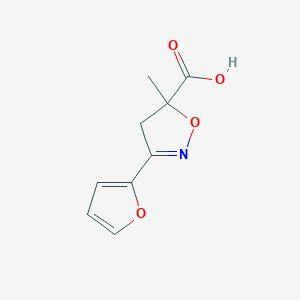
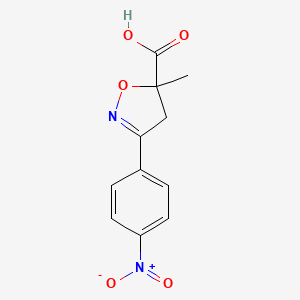
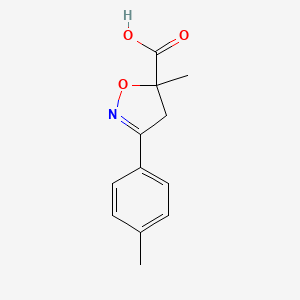

![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
